
(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-1-(Methylsulfanyl)propan-2-amine hydrochloride, also known as (2R)-1-methylsulfanylpropane-2-amine hydrochloride and abbreviated as (2R)-MSH-HCl, is an organic compound with a wide range of applications in scientific research. It is a derivative of the naturally occurring hormone, melanocyte-stimulating hormone (MSH), and is used in a variety of biochemical and physiological processes.
科学研究应用
(2R)-MSH-HCl has a number of applications in scientific research. It has been used in the study of cell signaling pathways, as it can act as a receptor agonist and can be used to study the effects of MSH on cell behavior. Additionally, (2R)-MSH-HCl has been used to study the effects of MSH on the endocrine system, as well as its role in regulating body weight and appetite. It has also been used in studies of the immune system, as it can act as an immunomodulator and can be used to study the effects of MSH on the immune system.
作用机制
The mechanism of action of (2R)-MSH-HCl is not well understood. However, it is believed to act as a receptor agonist, and is thought to bind to the melanocortin-4 receptor (MC4R) and activate it. This activation of the MC4R can then lead to a variety of biochemical and physiological effects, such as the regulation of body weight and appetite, as well as the modulation of the immune system.
Biochemical and Physiological Effects
(2R)-MSH-HCl has a variety of biochemical and physiological effects. It has been shown to regulate body weight and appetite, as well as modulate the immune system. Additionally, (2R)-MSH-HCl has been shown to have anti-inflammatory effects, and can be used to treat a variety of inflammatory conditions. It has also been shown to have anti-cancer effects, and can be used to treat a variety of cancers.
实验室实验的优点和局限性
(2R)-MSH-HCl has a number of advantages for laboratory experiments. It is relatively easy to synthesize, and is readily available in a variety of concentrations. Additionally, it is very stable, and can be stored for long periods of time without degradation. However, (2R)-MSH-HCl does have some limitations. It is not soluble in water, and must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, and must be used at high concentrations to be effective.
未来方向
There are a number of potential future directions for (2R)-MSH-HCl research. One potential direction is to further study the effects of (2R)-MSH-HCl on the endocrine system. Additionally, further research could be done to study the effects of (2R)-MSH-HCl on the immune system, as well as its anti-inflammatory and anti-cancer effects. Another potential direction is to develop new methods of synthesizing (2R)-MSH-HCl, as well as new formulations that can be used in laboratory experiments. Finally, further research could be done to develop new uses for (2R)-MSH-HCl in scientific research.
合成方法
(2R)-MSH-HCl can be synthesized by reacting (2R)-1-(methylsulfanyl)propan-2-amine with hydrochloric acid. This reaction is carried out in an aqueous medium at room temperature, and yields (2R)-MSH-HCl as a white solid. The reaction is usually carried out in a glass or stainless steel vessel, and can be scaled up for larger quantities of (2R)-MSH-HCl.
属性
IUPAC Name |
(2R)-1-methylsulfanylpropan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NS.ClH/c1-4(5)3-6-2;/h4H,3,5H2,1-2H3;1H/t4-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODNRDNBUKVYSE-PGMHMLKASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CSC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(methylsulfanyl)propan-2-amine hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


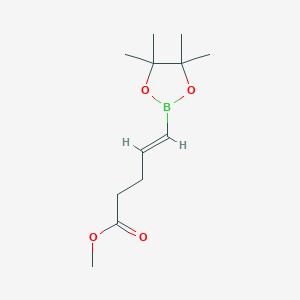

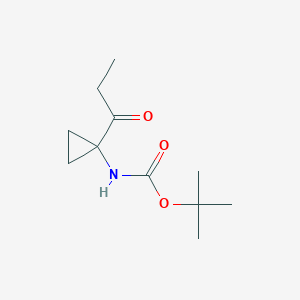
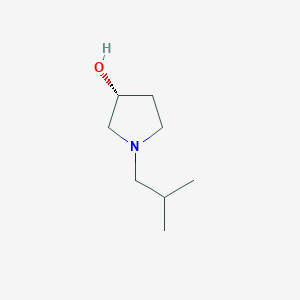

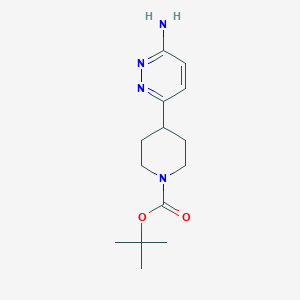
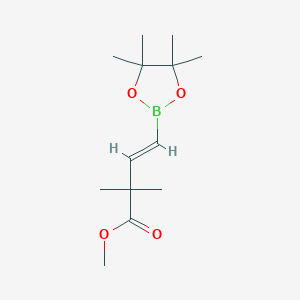

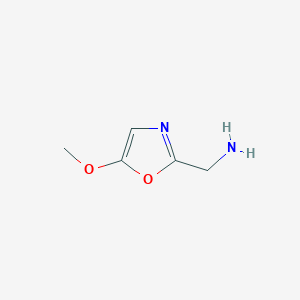


![tert-butyl N-{2-[(methoxycarbonyl)amino]ethyl}carbamate](/img/structure/B6618737.png)
